molecular formula C8H9BrClN3 B1529046 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1289216-16-5

5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine

Número de catálogo: B1529046
Número CAS: 1289216-16-5
Peso molecular: 262.53 g/mol
Clave InChI: KPZNGJSXLQZAIL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Background and significance of halogenated pyrimidines

Halogenated pyrimidines constitute a unique class of non-hypoxic cell radiosensitizers that have undergone extensive clinical re-investigation in recent decades. These compounds represent a fundamental advancement in medicinal chemistry, where the strategic incorporation of halogen atoms into pyrimidine structures significantly enhances their biological activity and therapeutic potential. The significance of halogenated pyrimidines extends beyond their radiosensitizing properties, as recent research has demonstrated their remarkable antimicrobial and antibiofilm activities against various pathogenic bacteria. For halogenated pyrimidines to exhibit their sensitizing effects, they must be incorporated into cellular deoxyribonucleic acid, a process that may require continuous drug infusion over several days to achieve adequate replacement of thymidine with halogenated derivatives.

The scientific community has recognized that preliminary findings show several halogenated compounds demonstrate antimicrobial and antibiofilm effects against enterohemorrhagic Escherichia coli. The selection of halogenated pyrimidine compounds has been based on their biochemically stable structures and their ability to interact with nucleic acids, proteins, and metabolites. Furthermore, studies have demonstrated the substantial pharmacological potential of pyrimidine-containing hybrid compounds, identifying them as promising candidates for further investigation. The presence of halogen atoms in pyrimidine structures has been reported to significantly enhance target binding affinity for improved antimicrobial activities while simultaneously reducing toxicity profiles.

Research has revealed that halogenated pyrimidines exhibit varying degrees of inhibitory activity against biofilm formation in pathogenic bacteria, with certain derivatives showing remarkable efficacy at specific concentrations. The heterocyclic pyrimidine scaffolds have demonstrated various biological activities, including antioxidant, antimicrobial, antiviral, anti-inflammatory, and anticancer effects. Additionally, the pyrimidine core represents a versatile structure that allows for easy functionalization, making it advantageous for identifying antibacterial agents. Notably, studies have shown that 5-halopyrimidines, a subclass of carbon-5 modified nucleosides, possess anticancer, antiviral, radiosensitizing, and photosensitizing properties.

Historical development of pyrrolidinyl-substituted pyrimidines

The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, establishing the foundation for modern pyrimidine nomenclature. The parent compound was first prepared by Gabriel and Colman in 1900, through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This historical development laid the groundwork for subsequent investigations into substituted pyrimidines, including those bearing pyrrolidine moieties.

The evolution of pyrrolidinyl-substituted pyrimidines represents a significant advancement in heterocyclic chemistry, building upon the foundational work of early pyrimidine researchers. The introduction of pyrrolidine substituents into pyrimidine structures has been driven by the recognition that amino group presence at specific positions significantly enhances antibacterial activity against pathogenic gram-positive and gram-negative bacteria. The development of these compounds has been particularly influenced by structure-activity relationship studies that have identified the importance of nitrogen-containing heterocycles in biological activity.

Contemporary research has demonstrated that pyrrolidinyl-substituted pyrimidines exhibit enhanced biological properties compared to their unsubstituted counterparts. The incorporation of pyrrolidine rings into pyrimidine structures has been shown to modify pharmacokinetic properties and enhance binding affinity to biological targets. Recent synthetic methodologies have enabled the efficient preparation of various pyrrolidinyl-substituted pyrimidines through nucleophilic substitution reactions and cyclization processes.

The historical development of these compounds has been marked by continuous improvements in synthetic methodologies and a growing understanding of their biological mechanisms. Modern approaches to pyrrolidinyl-substituted pyrimidine synthesis have incorporated green chemistry principles, utilizing environmentally friendly solvents and reagents to achieve high yields with minimal environmental impact. These developments have positioned pyrrolidinyl-substituted pyrimidines as important scaffolds for drug discovery and development programs.

Molecular classification and nomenclature

5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine belongs to the class of pyrimidine derivatives, which are aromatic heterocycles containing nitrogen atoms. Pyrimidines are defined as polyunsaturated six-membered aromatic heterocyclic compounds containing two nitrogen atoms at the 1, 3-position of the ring. The compound is cataloged under the Chemical Abstracts Service number 1289216-16-5, with molecular formula C8H9BrClN3 and molecular weight 262.53 grams per mole.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The pyrimidine ring serves as the parent structure, with substituents numbered according to established protocols where nitrogen atoms occupy positions 1 and 3. The nomenclature indicates bromine substitution at position 5, chlorine substitution at position 4, and pyrrolidin-1-yl substitution at position 6 of the pyrimidine ring.

The molecular structure features a six-membered pyrimidine ring with two substituents consisting of bromine at position 5 and chlorine at position 4, along with a pyrrolidinyl group at position 6. The compound's classification as a halogenated pyrimidine derivative places it within a broader category of compounds known for their diverse biological activities and pharmaceutical applications. The presence of both electron-withdrawing halogen substituents and the electron-donating pyrrolidine moiety creates a unique electronic environment that influences the compound's reactivity and biological properties.

The molecular identifier MDL-MFCD28400559 provides additional cataloging information for this compound in chemical databases. The compound's simplified molecular-input line-entry system code ClC1=NC=NC(N2CCCC2)=C1Br accurately represents its structural connectivity. This systematic approach to molecular classification ensures precise identification and communication within the scientific community.

Structural relationship to biologically relevant pyrimidine derivatives

The structural architecture of this compound shares fundamental similarities with several biologically important pyrimidine derivatives found in nature and pharmaceutical applications. Pyrimidines serve as essential components of nucleic acids, vitamins, hormones, antibiotics, and numerous other biological and artificial compounds. The most well-known pyrimidine derivatives include thymine, cytosine, and uracil, which function as pyrimidines found in nucleic acids as building blocks.

Thymine, abbreviated as T, represents a pyrimidine nucleobase of deoxyribonucleic acid molecules, chemically linked with a deoxyribose sugar and phosphate group. The molecular formula of thymine is C5H6N2O2, containing two nitrogen atoms at positions 1 and 3 of the ring, each bonded with a hydrogen atom. Cytosine, abbreviated as C, constitutes another pyrimidine nucleobase found in both deoxyribonucleic acid and ribonucleic acid. These naturally occurring pyrimidines establish the structural template upon which synthetic derivatives like this compound are designed.

The compound exhibits structural relationships to various biologically active pyrimidine derivatives that have demonstrated significant pharmacological properties. Studies have shown that pyrimidine derivatives with halogen substitutions and amino group modifications exhibit enhanced antibacterial activity against pathogenic bacteria. The presence of amino groups at specific positions of the pyrimidine nucleus has been reported to significantly enhance antibacterial activity against pathogenic gram-positive and gram-negative bacteria.

Comparative analysis reveals that this compound shares structural features with other halogenated pyrimidine derivatives that have shown promising biological activities. For instance, compounds such as 2-amino-5-bromopyrimidine and 2-amino-4-chloropyrrolo[2,3-d]pyrimidine have exhibited significant inhibitory effects on bacterial biofilm formation without affecting bacterial growth. These structural relationships suggest that the compound under investigation may possess similar biological activities due to shared molecular features and electronic properties.

Research significance and contemporary applications

The research significance of this compound stems from its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Contemporary research has focused on investigating the compound's biological activities, particularly in anti-inflammatory and anticancer contexts. The compound represents a valuable research tool for studying structure-activity relationships in pyrimidine-based pharmaceutical development.

Recent studies have highlighted the potential of halogenated pyrimidine derivatives as effective antibiofilm agents against pathogenic bacteria, offering promising strategies for enhancing food safety and controlling bacterial infections. The distinct mechanisms of action of these compounds, particularly in inhibiting biofilm formation and virulence factors without promoting bacterial resistance, underscore their therapeutic potential. Research has demonstrated that certain halogenated pyrimidine derivatives exhibit significant inhibitory effects on bacterial biofilm formation without affecting bacterial growth, suggesting targeted antibiofilm action.

The compound's significance extends to its applications in various chemical reactions, including nucleophilic substitution reactions where the halogen substituents can serve as leaving groups. Cross-coupling reactions represent another important application area, where the compound can participate in palladium-catalyzed reactions to form carbon-carbon bonds. These synthetic applications make the compound valuable as an intermediate in the preparation of more complex pharmaceutical molecules.

Contemporary applications also include the compound's potential use in materials science and chemical biology research. The unique electronic properties conferred by the halogen substituents and pyrrolidine moiety make it suitable for investigating molecular interactions and binding affinities with biological targets. The compound's structural features enable its use in structure-based drug design approaches, where its interactions with protein targets can be modeled and optimized.

The research significance is further enhanced by the compound's potential for derivatization and functionalization. The presence of multiple reactive sites allows for chemical modifications that can fine-tune biological activity and pharmacological properties. This versatility makes it an important scaffold for lead compound optimization in drug discovery programs.

Property Value Reference
Chemical Abstracts Service Number 1289216-16-5
Molecular Formula C8H9BrClN3
Molecular Weight 262.53 g/mol
MDL Number MFCD28400559
Purity (Commercial) 95%
Structural Feature Position Chemical Group Electronic Effect
Halogen Substituent Position 5 Bromine Electron-withdrawing
Halogen Substituent Position 4 Chlorine Electron-withdrawing
Nitrogen Heterocycle Position 6 Pyrrolidin-1-yl Electron-donating
Ring System Positions 1,3 Pyrimidine nitrogen atoms Aromatic stabilization

Propiedades

IUPAC Name

5-bromo-4-chloro-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN3/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZNGJSXLQZAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrimidine class of compounds, characterized by a six-membered aromatic ring containing nitrogen atoms. The presence of bromine and chlorine substituents, along with a pyrrolidine moiety, enhances its reactivity and biological profile.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly kinase enzymes. It acts as an inhibitor , binding to the active sites of these enzymes and blocking their activity. This inhibition can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

1. Anti-inflammatory Effects

Research has shown that pyrimidine derivatives exhibit notable anti-inflammatory properties. The compound has been evaluated for its ability to inhibit the expression and activity of inflammatory mediators such as COX-1 and COX-2 enzymes. Studies report IC50 values indicating effective inhibition, suggesting potential use in treating inflammatory diseases .

2. Antifibrotic Activity

Recent investigations highlight the antifibrotic potential of this compound. In vitro studies demonstrated that it effectively reduces collagen synthesis in hepatic stellate cells, indicating its promise as a therapeutic agent for conditions involving fibrosis .

3. Anticancer Properties

The compound's structural similarity to other known anticancer agents suggests it may possess cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it could inhibit tumor cell growth by interfering with key signaling pathways involved in cancer progression .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the anti-inflammatory effects on COX enzymes; reported IC50 values ranging from 19.45 μM to 42.1 μM .
Study 2 Investigated antifibrotic activity; demonstrated significant reduction in collagen expression in vitro .
Study 3 Assessed anticancer properties; showed inhibition of proliferation in multiple cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the pyrimidine ring and substituents significantly influence biological activity. The presence of electron-withdrawing groups like bromine and chlorine enhances the inhibitory potency against target enzymes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties:
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine has been identified as a potential candidate for the development of anticancer agents. Research indicates that this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, studies show that derivatives of pyrimidine compounds exhibit significant anti-proliferative effects against various cancer cell lines, including MCF7 breast cancer cells .

Anti-inflammatory Activity:
The compound has demonstrated notable anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity. In vitro tests revealed IC50 values comparable to established anti-inflammatory drugs such as celecoxib, indicating its potential utility in treating inflammatory conditions .

Compound IC50 (μmol) Activity
This compound0.04 ± 0.09COX-2 Inhibition
Celecoxib0.04 ± 0.01COX-2 Inhibition

Biological Research

Biochemical Assays:
This compound serves as a valuable tool in biochemical assays to study enzyme interactions and receptor binding. Its structural features, including the pyrrolidine ring, enhance its binding affinity to target proteins, making it useful in elucidating biological pathways and mechanisms of diseases .

Neuropeptide Y Receptor Studies:
Research has indicated that pyrimidine derivatives like this compound can act on neuropeptide Y receptors, which are implicated in various physiological processes including appetite regulation and anxiety responses . This highlights the compound's relevance in neurobiology and pharmacology.

Materials Science

Organic Semiconductors:
The unique electronic properties of this compound make it a candidate for developing organic semiconductors. Studies have explored its use in creating advanced materials for electronic applications due to its favorable charge transport characteristics.

Synthetic Routes

The synthesis of this compound has been optimized through various methods, including palladium-catalyzed cross-coupling techniques. These methods allow for the introduction of functional groups that enhance the compound's biological activity and facilitate the production of diverse derivatives with potential therapeutic applications .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several pyrimidine derivatives, including this compound, against human cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis, supporting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, the compound was tested for its ability to reduce edema in rats. The findings demonstrated a marked reduction in paw swelling, correlating with its COX-2 inhibitory activity.

Comparación Con Compuestos Similares

Key Observations :

  • Pyrrolidin-1-yl vs. Trifluoromethyl (C-6) : The pyrrolidin-1-yl group in the target compound enhances solubility in polar solvents compared to the lipophilic CF₃ group in 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, which may improve bioavailability .
  • Substituent Position : Antimicrobial activity in analogs like 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine is linked to the methylthio group at C-2, whereas pyrrolidin-1-yl at C-6 may favor kinase inhibition due to steric and electronic effects .

Métodos De Preparación

Starting Material Synthesis: 5-Bromo-2-chloropyrimidine

A key precursor is 5-bromo-2-chloropyrimidine , which can be synthesized via a one-step method from 2-hydroxypyrimidine and hydrobromic acid catalyzed by hydrogen peroxide, followed by chlorination with phosphorus oxychloride and triethylamine. This method is efficient, high-yielding (up to 96.2%), and environmentally friendly, with minimal smoke and high bromine utilization (up to 98%).

Example reaction conditions:

Step Reagents & Conditions Outcome
1 2-hydroxypyrimidine + 20-50% HBr + H2O2, 30-100°C, 8-14 h Formation of 5-bromo-2-hydroxypyrimidine intermediate
2 Catalase treatment, filtration, drying Purification of intermediate
3 Phosphorus oxychloride + triethylamine, 80-120°C, 6-8 h Conversion to 5-bromo-2-chloropyrimidine
Yield ~94-96% Purity >98%

This method is industrially scalable and reduces pollution compared to traditional multi-step syntheses.

Introduction of Pyrrolidin-1-yl Group at Position 6

The substitution of chlorine at position 6 with a pyrrolidin-1-yl group is achieved by nucleophilic aromatic substitution using pyrrolidine as the nucleophile on a halogenated pyrimidine intermediate such as 5-bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine.

Reported procedure:

  • Stirring 5-bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine in acetonitrile at room temperature overnight.
  • Isolation of the product by filtration and concentration, followed by trituration with isopropyl ether.
  • Yields reported around 38% for this step, indicating room for optimization.

This step highlights the selective substitution at the 6-position (equivalent to 4-position in some numbering systems) while preserving the bromine and chlorine substituents at other positions.

Alternative Synthetic Routes and Purification

  • Dichloropyrimidines can be converted to monochloropyrimidine intermediates by reaction with sulfonamide potassium salts, followed by nucleophilic substitution with pyrrolidine derivatives.
  • The final compounds are often purified by recrystallization from methanol or by trituration with diethyl ether to achieve high purity.
  • Sodium hydride and ethylene glycol have been used in related pyrimidine syntheses to introduce hydroxyl groups, which can be further functionalized.

Summary Table of Key Preparation Steps

Step No. Intermediate / Product Reagents & Conditions Yield / Purity Notes
1 5-Bromo-2-hydroxypyrimidine 2-hydroxypyrimidine + HBr + H2O2, 30-100°C, 8-14h High (not quantified) Catalyzed by H2O2, followed by catalase treatment
2 5-Bromo-2-chloropyrimidine Phosphorus oxychloride + triethylamine, 80-120°C, 6-8h 94-96% yield, >98% purity One-step chlorination
3 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine Pyrrolidine substitution in acetonitrile, RT, overnight ~38% yield SNAr reaction, room for optimization
4 This compound Purification by recrystallization/trituration High purity Final product obtained after substitution and purification

Research Findings and Considerations

  • The one-step bromination and chlorination method significantly improves raw material utilization and reduces environmental impact compared to older methods.
  • The nucleophilic substitution with pyrrolidine is mild and preserves sensitive halogen substituents, but yields vary and may require further optimization for scale-up.
  • Purification techniques such as recrystallization and trituration are effective for obtaining high-purity final products suitable for pharmaceutical applications.
  • The synthetic routes are compatible with industrial production due to their simplicity, safety, and high yields, especially the one-step halogenation approach.

Q & A

Basic Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the 5-bromo position of pyrimidine derivatives?

  • Methodological Answer : Use palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids under inert conditions. Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 80–120°C) and solvent (e.g., DMF or THF) to enhance coupling efficiency. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures product isolation. Refer to analogous bromopyrimidine coupling protocols in sealed-tube reactions at 160°C for sterically hindered substrates .

Q. What spectroscopic techniques are critical for validating the synthesis of 5-bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns by analyzing aromatic protons (δ 8.5–9.0 ppm for pyrimidine) and pyrrolidine protons (δ 2.5–3.5 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • IR : Identify C-Br (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.
    Cross-reference with PubChem spectral data for structurally related pyrimidines .

Q. How should researchers handle hazardous intermediates like this compound during synthesis?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Follow Sigma-Aldrich safety protocols for brominated/chlorinated compounds, including emergency eye wash and ventilation measures .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PyMOL to model interactions with enzymes (e.g., kinases). Focus on halogen bonding between Br/Cl and backbone carbonyls.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
    Validate predictions with SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff) .

Q. How can contradictory crystallographic data on halogenated pyrimidines be resolved?

  • Methodological Answer : Re-evaluate crystal packing using CCDC software (e.g., Mercury). Check for disorder in Br/Cl positions via residual electron density maps. Compare with Acta Crystallographica datasets (e.g., 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine, CCDC 873345) to identify common lattice distortions .

Q. What strategies mitigate side reactions during nucleophilic substitution at the 4-chloro position?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
  • Temperature Control : Maintain 0–5°C to suppress elimination pathways.
  • Additives : Introduce KI (Finkelstein conditions) to enhance Cl→I exchange if competing Br displacement occurs.
    Monitor by LC-MS for intermediates like 5-bromo-6-(pyrrolidin-1-yl)pyrimidin-4-ol .

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?

  • Methodological Answer : Systematically modify substituents:

  • Pyrrolidine Ring : Introduce sp³-hybridized N-methyl groups to enhance membrane permeability.
  • Halogen Replacement : Substitute Cl with CF₃ to test electronic effects on target engagement.
    Evaluate cytotoxicity via MTT assays and compare IC50 values against parent compound .

Data Analysis and Validation

Q. How to resolve discrepancies in reaction yields reported for similar bromo-chloro pyrimidines?

  • Methodological Answer : Replicate conditions from peer-reviewed syntheses (e.g., Thatikonda et al., Org. Biomol. Chem.) while controlling variables:

  • Catalyst Purity : Use freshly opened Pd catalysts to avoid deactivation.
  • Moisture Sensitivity : Employ Schlenk lines for moisture-sensitive steps.
    Statistically analyze yield distributions (n ≥ 3) to identify outlier causes .

Q. What analytical workflows confirm the absence of regioisomeric byproducts?

  • Methodological Answer : Combine 2D NMR (HSQC, HMBC) to assign connectivity. Use HPLC-MS with a C18 column (ACN/H2O + 0.1% formic acid) to separate isomers. Compare retention times with synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.